3-(2-(4-Morpholinyl)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
Description
This compound features a complex heterocyclic scaffold combining a triazepine ring fused to a phthalazine-dione core, with a 4-morpholinylethyl substituent. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is known to enhance solubility and bioavailability in drug-like molecules by introducing polar interactions . For instance, triazepine and phthalazine derivatives are frequently explored for antitumor and kinase-inhibitory properties, while morpholino-containing compounds (e.g., ’s triazine derivatives) are often optimized for pharmacokinetic profiles .
Properties
CAS No. |
81215-78-3 |
|---|---|
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C18H24N4O3/c23-17-13-20(6-5-19-7-9-25-10-8-19)14-18(24)22-12-16-4-2-1-3-15(16)11-21(17)22/h1-4H,5-14H2 |
InChI Key |
PJDHJGZYVKDVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |
Origin of Product |
United States |
Biological Activity
3-(2-(4-Morpholinyl)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione (CAS Number: 81215-78-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C18H24N4O3
- Molecular Weight : 344.408 g/mol
- Density : 1.34 g/cm³
- Boiling Point : 491.1 ºC at 760 mmHg
- Flash Point : 250.8 ºC
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects:
Anticancer Activity
Research indicates that derivatives of phthalazine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 3-(2-(4-Morpholinyl)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione can induce cytotoxicity in certain cancer cell lines. For instance:
- Cell Lines Tested : Human tumor cell lines were evaluated for cell viability and apoptosis induction.
- Findings : Compounds related to this structure showed over 70% inhibition of cell viability at concentrations ranging from 10 µg/mL to 100 µg/mL against PBMCs (Peripheral Blood Mononuclear Cells) .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | >70 |
| 50 | >70 |
| 100 | >70 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Mechanism : The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.
- Tested Strains : Efficacy was assessed against various bacterial strains such as Escherichia coli and Staphylococcus aureus using agar well diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties:
- Study Findings : In vivo studies demonstrated a reduction in inflammatory markers and symptoms in animal models treated with the compound.
The precise mechanisms through which 3-(2-(4-Morpholinyl)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells may occur via cell cycle arrest at the G0/G1 phase.
- Reactive Oxygen Species (ROS) : Increased ROS production leading to oxidative stress in cancer cells has been noted as a potential mechanism for its cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of the compound in various therapeutic contexts:
- A study published in the Egyptian Journal of Chemistry reported enhanced anti-proliferative activity when this compound was modified with additional functional groups .
- Another investigation focused on the synthesis and characterization of derivatives that showed improved biological activity compared to the parent compound .
Comparison with Similar Compounds
Structural Features
- Triazepino-Phthalazine Core: The compound’s fused triazepine-phthalazine system distinguishes it from simpler triazole or thiadiazole derivatives (e.g., ’s 1,3,4-thiadiazoles).
- Morpholinoethyl Substituent: Compared to phenyl or methyl groups in ’s compounds (e.g., 9b, 12a), the morpholinoethyl chain likely improves aqueous solubility, as seen in ’s morpholino-triazine derivatives .
Physicochemical Properties
- Solubility: The morpholino group’s polarity likely increases water solubility compared to non-polar analogs (e.g., ’s arylthiazoles) .
- Molecular Weight : Estimated to exceed 400 Da (based on structure), which may limit blood-brain barrier penetration compared to lighter compounds like 12a (MW ~350 Da) .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
*LogP values inferred from structural analogs.
Research Findings and Implications
- The morpholinoethyl group in the target compound may bridge the gap between potency (seen in thiadiazoles/thiazoles) and bioavailability (enhanced by morpholino polarity).
- Further studies should prioritize synthesizing the compound using –3 methodologies and evaluating its kinase inhibition profile, given phthalazine-dione’s historical relevance in DNA-targeting therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
